(2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate
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Overview
Description
(2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate is a complex organic compound with a unique structure that includes an acetamido group, a hydroxy group, a methyl group, and a trimethylsilyl ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamido group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of biochemical pathways. Its ability to interact with specific enzymes makes it a valuable tool in enzymology and molecular biology research.
Medicine
In medicine, this compound has potential applications as a drug candidate or as a precursor for the development of pharmaceuticals. Its unique structure may confer specific biological activities, making it a target for drug discovery efforts.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may form hydrogen bonds with active site residues, while the hydroxy and trimethylsilyl groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran
- (2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Methyl Ether
Uniqueness
The uniqueness of (2R,3R,4R,5R,6R)-3-Acetamido-5-hydroxy-6-methyl-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-4-yl Acetate lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with biological targets and provides opportunities for the development of novel compounds with specific properties.
Properties
Molecular Formula |
C15H29NO6Si |
---|---|
Molecular Weight |
347.48 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-methyl-6-(2-trimethylsilylethoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H29NO6Si/c1-9-13(19)14(22-11(3)18)12(16-10(2)17)15(21-9)20-7-8-23(4,5)6/h9,12-15,19H,7-8H2,1-6H3,(H,16,17)/t9-,12-,13-,14-,15-/m1/s1 |
InChI Key |
QRCITBNJHAIDKZ-WMESBKTJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC[Si](C)(C)C)NC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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